molecular formula C29H36O15 B090299 Isoforsythiaside CAS No. 1357910-26-9

Isoforsythiaside

Cat. No. B090299
M. Wt: 624.6 g/mol
InChI Key: GKRBWXABVALDGQ-GCELSKRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoforsythiaside Description

Isoforsythiaside is a phenylethanoid glycoside isolated from Forsythia suspensa, known for its antioxidant and antibacterial properties. The compound's structure was elucidated, and its effects were assessed using methods such as the 1-diphenyl-2-picrylhydrazyl scavenging activity method for antioxidant activity and the microtitre plate method for antibacterial activity. The findings suggest that isoforsythiaside has strong activities in both domains, indicating its potential as a natural source of antioxidant and antibacterial agents .

Synthesis Analysis

While the synthesis of isoforsythiaside itself is not detailed in the provided papers, there is significant information on the synthesis of related compounds. Bifunctional isothiocyanates, structural analogs of sulforaphane, have been synthesized and evaluated for their ability to induce detoxication enzymes. The synthesis methods and applications of isothiocyanates, including glycosyl isothiocyanates, have been summarized, indicating a growing interest in these compounds for their potential in synthesis and biotechnology . Although not directly related to isoforsythiaside, these studies provide insight into the synthetic approaches that could be relevant for phenylethanoid glycosides.

Molecular Structure Analysis

The molecular structure of isoforsythiaside has been determined through structural elucidation techniques. However, the specific details of the molecular structure analysis are not provided in the abstracts. Nonetheless, the structural elucidation is a critical step in understanding the compound's properties and potential applications . In the broader context, the nature of isomerism in solid isothiourea salts has been studied using methods like nuclear quadrupole double resonance (NQDR) and X-ray diffraction, which could be analogous to techniques used in analyzing the structure of isoforsythiaside .

Chemical Reactions Analysis

The chemical reactions involving isoforsythiaside are not explicitly mentioned in the provided data. However, the synthesis and reactions of isothiazoles and their derivatives have been reviewed, highlighting their importance in pharmaceutical applications. This review could provide a background for understanding the types of chemical reactions that compounds similar to isoforsythiaside might undergo . Additionally, isothiourea-catalyzed asymmetric synthesis has been reported for the creation of various compounds, which may offer insights into the types of catalytic processes that could be relevant for modifying or synthesizing isoforsythiaside derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoforsythiaside are inferred from its strong antioxidant and antibacterial activities. These activities suggest that the compound has specific functional groups and a molecular arrangement conducive to scavenging free radicals and inhibiting microbial growth. The exact physical properties, such as solubility, melting point, and stability, are not detailed in the abstracts, but the compound's efficacy in biological assays indicates that its properties are favorable for such applications .

Scientific Research Applications

  • Specific Scientific Field : Neurology and Pharmacology
  • Summary of the Application : Isoforsythiaside (IFY), a phenylethanoid glycoside isolated from the dried fruit of Forsythia suspensa, has been studied for its neuroprotective effects and potential use in treating Alzheimer’s disease (AD). The research focuses on IFY’s ability to improve mitochondrial dysfunction and inhibit apoptosis, which are considered treatment strategies for AD .
  • Methods of Application or Experimental Procedures : In the study, IFY was used in two experimental models. The first was L-glutamate (L-Glu)-induced apoptosis of HT22 cells, where IFY was found to increase cell viability, inhibit mitochondrial apoptosis, and reduce the intracellular levels of reactive oxygen species (ROS), caspase-3, -8 and -9 after 3 hours of pretreatment and 12–24 hours of co-incubation . The second model was the APPswe/PSEN1dE9 transgenic (APP/PS1) model, where IFY was observed to reduce anxiety in mice, improve their memory and cognitive ability .
  • Results or Outcomes : The results suggest that IFY exerts a protective effect against AD by enhancing the expression levels of anti-apoptosis proteins and reducing the expression levels of pro-apoptosis proteins of B-cell lymphoma-2 (BCL-2) family members though activating the PI3K/AKT pathway .

Safety And Hazards

Isoforsythiaside is for research use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Full personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Isoforsythiaside has shown potential in the treatment of Alzheimer’s disease by enhancing the expression levels of anti-apoptosis proteins and reducing the expression levels of pro-apoptosis proteins of B-cell lymphoma-2 (BCL-2) family members though activating the PI3K/AKT pathway . Further exploration and development may unearth more treatment potential of Isoforsythiaside and provide more evidence for their clinical applications .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRBWXABVALDGQ-GCELSKRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forsythoside I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
H Qu, Y Zhang, X Chai, W Sun - Bioorganic Chemistry, 2012 - Elsevier
The isolation, structural elucidation, antioxidant effect and antibacterial activity of isoforsythiaside, a novel phenylethanoid glycoside isolated from Forsythia suspensa, were described. …
Number of citations: 72 www.sciencedirect.com
C Wang, J Hao, X Liu, C Li, X Yuan, RJ Lee… - International journal of …, 2020 - mdpi.com
Improving mitochondrial dysfunction and inhibiting apoptosis has always been regarded as a treatment strategy for Alzheimer’s disease (AD). Isoforsythiaside (IFY), a phenylethanoid …
Number of citations: 23 www.mdpi.com
M Zürn, G Tóth, T Ausbüttel, Z Mucsi, K Horvati… - International Journal of …, 2021 - mdpi.com
A comparative phytochemical study on the phenylethanoid glycoside (PhEG) composition of the underground organs of three Plantago species (P. lanceolata, P. major, and P. media) …
Number of citations: 5 www.mdpi.com
C Wang, H Jiang, H Liu, S Chen, H Guo, S Ma… - Food Science and …, 2023 - Elsevier
Ferroptosis and neuroinflammation contribute to the development of Alzheimer's disease (AD). Isoforsythiaside (IFY) is a phenylethanoid glycoside isolated from the dried fruit of …
Number of citations: 2 www.sciencedirect.com
LI Chang, DAI Yi, D Ying-Hui, LIU Ming-Li… - Chinese journal of …, 2014 - Elsevier
… Isoforsythiaside, an antioxidant and antibacterial phenylethanoid glycoside isolated from Forsythia suspense [J]. Bioorg Chem, 2012, 40 (1): 87-91. [8] Britta S, Silke S, Josef H, et al. …
Number of citations: 18 www.sciencedirect.com
WJ Ni, H Zhou, H Lu, NN Ma, BB Hou… - Clinical and …, 2023 - Wiley Online Library
… or without isoforsythiaside treatment, suggesting that isoforsythiaside … isoforsythiaside can bind directly to the METTL3 protein (Figure 7C). Dot blot assays revealed that isoforsythiaside (…
Number of citations: 2 onlinelibrary.wiley.com
H Su, G Wu, L Zhan, F Xu, H Qian, Y Li… - … and Alternative Medicine, 2022 - hindawi.com
… Rutin, isoforsythiaside A, hesperidin and isochlorogenic acid B were the best components … e first five components with the best docking results were isoforsythiaside, hesperidin, …
Number of citations: 6 www.hindawi.com
L Zhang, F Lang, J Feng, J Wang - Journal of Ethnopharmacology, 2023 - Elsevier
… forsythiaside, forsythiaside A, forsythiaside B, isoforsythiaside, forsythin, and phillyrin being the … studied include forsythiaside, isoforsythiaside, forsythin, phillyrin, and lignan compounds. …
Number of citations: 3 www.sciencedirect.com
Y Zhao, Z Xu, T Wang, Y Li, L Yang… - Biomedical …, 2019 - Wiley Online Library
… Oroxylin A 7-O-glucuronide, chrysin 7-O-β-d-glucuronide and isoforsythiaside were purchased from Shanghai Xintuo Trading Co. Ltd. Sweroside and swertiamarin were purchased from …
XN Li, LX Hua, TS Zhou, KB Wang, YY Wu… - Journal of Enzyme …, 2020 - Taylor & Francis
Gut microbial β-glucuronidase (GUS) is a potential therapeutic target to reduce gastrointestinal toxicity caused by irinotecan. In this study, the inhibitory effects of 17 natural cinnamic …
Number of citations: 12 www.tandfonline.com

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